Hatomarubigin A
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Overview
Description
Hatomarubigin A is a natural product that has been isolated from Streptomyces sp. SANK 60404. It is a member of the rubiginone family of polyketides and has been shown to have anticancer properties. In We will also list future directions for research on Hatomarubigin A.
Scientific Research Applications
Synthesis and Antibiotic Properties
Hatomarubigin A, an angucycline antibiotic, demonstrates significant potential in scientific research, particularly in its synthesis and antibiotic applications. Parker and Ding (2000) detailed a streamlined synthesis process for Hatomarubigin A, achieving a 41% yield through a Michael addition and intramolecular aldol condensation. This synthesis forms a basis for the production of various angucyclinone antibiotics, including Rubiginone B2 and Antibiotic X-1488E (Parker & Ding, 2000).
Genetic Analysis and Biosynthesis
Izawa et al. (2013) conducted a functional analysis of hatomarubigin biosynthesis genes through heterologous expression. Their research identified a new metabolite, hatomarubigin F, signifying the role of HrbF in regulating oxygenation enzymes. This study highlights the genetic underpinnings in the biosynthesis of hatomarubigins (Izawa et al., 2013).
Kawasaki et al. (2010) also contributed to understanding the genetics of hatomarubigin biosynthesis. They identified the hrb gene cluster in Streptomyces sp., responsible for producing hatomarubigins A, B, C, and D. This discovery provides a genetic framework for studying angucycline biosynthesis (Kawasaki et al., 2010).
Antitumor Activity
Hatomarubigins have been studied for their potential antitumor activity. Hayakawa et al. (1991) isolated a complex of isotetracenone group antibiotics, including hatomarubigins A, B, C, and D, from Streptomyces sp. These compounds were found to enhance the cytotoxicity of colchicine against multidrug-resistant tumor cells, indicating their potential in cancer research (Hayakawa et al., 1991).
properties
CAS RN |
139562-86-0 |
---|---|
Product Name |
Hatomarubigin A |
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3S)-6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-6-10-8-13(22)17-18(15(10)12(21)7-9)19(23)11-4-3-5-14(25-2)16(11)20(17)24/h3-5,8-9,22H,6-7H2,1-2H3/t9-/m0/s1 |
InChI Key |
INDHOTAYTXVPSZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
SMILES |
CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Canonical SMILES |
CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Other CAS RN |
139562-86-0 |
synonyms |
hatomarubigin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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